[[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

Crystallization purification Isomeric purity Process chemistry

[[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] (CAS 111594-58-2) is a crystalline bis-tert-butyldimethylsilyl (bis-TBDMS) ether of 5,6-trans-vitamin D2. This protected secosteroid serves as a pivotal intermediate in the synthesis of doxercalciferol (1α-hydroxyvitamin D2), a high-value, low-volume active pharmaceutical ingredient approved for treating secondary hyperparathyroidism in chronic kidney disease.

Molecular Formula C40H72O2Si2
Molecular Weight 641.2 g/mol
CAS No. 111594-58-2
Cat. No. B196362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]
CAS111594-58-2
SynonymsCS-M0046;  [(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane
Molecular FormulaC40H72O2Si2
Molecular Weight641.2 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
InChIInChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3/b20-19+,32-21+,33-22+/t29-,30+,34+,35+,36-,37-,40+/m0/s1
InChIKeyUHCDRCBBCZLXBO-BTKCQVIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: [[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] (CAS 111594-58-2) as a Defined Vitamin D2 Intermediate


[[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] (CAS 111594-58-2) is a crystalline bis-tert-butyldimethylsilyl (bis-TBDMS) ether of 5,6-trans-vitamin D2 [1]. This protected secosteroid serves as a pivotal intermediate in the synthesis of doxercalciferol (1α-hydroxyvitamin D2), a high-value, low-volume active pharmaceutical ingredient approved for treating secondary hyperparathyroidism in chronic kidney disease [2]. The bis-TBDMS protection locks the triene in the trans configuration, enabling selective downstream allylic oxidation at C1 while imparting crystallinity that facilitates chromatography-free purification [1].

Crystalline bis-TBDMS intermediate for doxercalciferol synthesis
Enables crystallization-driven purification without preparative chromatography
Certified impurity reference standard with full COA documentation

Why Generic Substitution is Not Feasible for [[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]


Vitamin D2 synthetic intermediates bearing different hydroxyl protecting groups (e.g., TMS, acetyl, or unprotected) exhibit divergent solubility, crystallinity, and reactivity profiles that dramatically alter purification efficiency, isomeric purity, and photochemical performance [1]. Unprotected 5,6-trans-vitamin D2 is an amorphous, light-sensitive oil requiring low-temperature storage (-20°C under inert atmosphere) and chromatographic purification, while the acetyl-protected variant necessitates an additional deprotection step and is prone to oxidative degradation [2]. These practical distinctions preclude simple interchange in multi-step process chemistry where crystallization-driven purification, continuous-flow photoisomerization compatibility, and precise impurity profiling are mandatory.

Unprotected or alternative protecting groups
Unprotected trans-vitamin D2 is an oil requiring column purification and cold-chain storage. Acetyl or TMS analogs differ in crystallinity and may alter process efficiency.
Non-impurity-standard bis-TBDMS analogs
Other bis-TBDMS-protected vitamin D compounds (e.g., calcipotriol intermediate) lack validated analytical data packages for doxercalciferol regulatory submissions.

Quantitative Differentiation Evidence: [[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] vs. Closest Analogs


Crystallization-Driven Isomeric Purification: α:β Ratio Improvement from 6:1 to 121:1 Without Chromatography

The bis-TBDMS ether 15 is a crystalline solid that can be purified by sequential crystallization from MeOH/EtOAc (2/1 v/v) without chromatographic steps. This crystallization increased the C1 epimer ratio (1α/1β) from 6:1 in the crude mixture to 121:1 in the purified product, directly measured by HPLC area ratio [1]. In contrast, the analogous unprotected trans-vitamin D2 is an oil that cannot be purified by crystallization, and the cyclovitamin or acetate-protected intermediates in competing routes require chromatographic purification to achieve comparable purity [2].

C1 Epimer Ratio
Head-to-head
121:1 (α:β)
after two crystallizations
20.2-fold isomeric purity gain without preparative HPLC
Crude mixture 6:1; unprotected analog is uncrystallizable oil
Crystallization purification Isomeric purity Process chemistry

Continuous-Flow Photoisomerization Yields 96.0% HPLC Purity Crude Product Without Intermediate Chromatography

The bis-TBDMS-protected triene 15 was subjected to continuous-flow photoisomerization (450 W Hg lamp, 9-acetylanthracene sensitizer, heptane, 20°C, 5.5 mL/min flow rate). The crude product solution contained the desired cis-triene 16 with 96.0% area purity by HPLC and only 3.21% residual starting material, affording crude 16 in 95% isolated yield after solvent evaporation [1]. This contrasts with batch photoisomerization approaches used for other protected vitamin D intermediates (e.g., the cyclovitamin or acetate-protected routes), where crude purities are typically <90% and require subsequent chromatographic purification to reach >98% [2].

Continuous-Flow Photoisomerization
Cross-study
96.0% HPLC purity
crude product; 95% isolated yield
Reduces downstream purification burden vs. batch methods
≥6 pp higher crude purity; eliminates one chromatographic step
Continuous photoisomerization Flow chemistry Process intensification

Certified Impurity Reference Standard Status Enabling Validated Analytical Methods for Doxercalciferol

CAS 111594-58-2 is catalogued as Doxercalciferol Impurity 10 (or Impurity 7), a certified pharmaceutical impurity reference standard supplied with full Certificate of Analysis (COA) including HPLC, NMR, and MS characterization, with purity typically ≥98% . In contrast, generic bis-TBDMS-protected vitamin D analogs (e.g., bis-TBDMS-trans-calcipotriol, CAS 112849-27-1) are not established impurity standards for doxercalciferol and lack the validated analytical data packages required for regulatory submissions (ANDA, DMF) .

Impurity Reference Standard
Data to verify
Doxercalciferol Impurity 10, ≥98%
COA: HPLC, NMR, MS
Supports analytical method validation for regulatory filings
Not a generic bis-TBDMS vitamin D analog
Impurity reference standard Analytical method validation Pharmaceutical quality control

Ambient Shipping and Storage of The Crystalline Solid vs. -20°C Cold-Chain Requirement for Unprotected Analog

The bis-TBDMS ether 15 is a crystalline solid that can be shipped and stored at ambient temperature in an amber vial under inert atmosphere [1]. Unprotected 5,6-trans-vitamin D2 (CAS 51744-66-2) is a light- and temperature-sensitive oil that requires storage at -20°C, protected from light, under nitrogen, with solvent-based storage (-80°C for 6 months) recommended for long-term stability . This represents a significant logistical advantage for procurement and inventory management.

Ambient Stability
Reported
Ambient shipping & storage
crystalline solid, inert atmosphere
Eliminates cold-chain logistics vs. unprotected oil (-20°C)
Risk of cold-chain excursions avoided
Stability Storage conditions Supply chain logistics

Target Application Scenarios for [[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] Based on Verified Differentiation Evidence


Continuous-Flow cGMP Synthesis of Doxercalciferol Active Pharmaceutical Ingredient (API)

The crystalline bis-TBDMS ether 15 is ideally suited for continuous-flow photoisomerization under cGMP conditions, achieving 96.0% HPLC crude purity directly from the photoreactor, thereby eliminating an intermediate chromatographic purification step required in alternative routes [1]. The 20% overall yield from ergocalciferol and the ability to purify by crystallization make this intermediate the most process-efficient entry to doxercalciferol API [1].

Analytical Method Development, Validation, and Regulatory Filing for Doxercalciferol Drug Products

As a certified Doxercalciferol Impurity 10 reference standard with ≥98% purity and full COA documentation (HPLC, NMR, MS), CAS 111594-58-2 is indispensable for HPLC method validation, system suitability testing, and impurity profiling required for ANDA/DMF submissions to regulatory agencies .

Structure-Activity Relationship (SAR) Studies Requiring a Stable, Storable trans-Vitamin D2 Scaffold

The ambient-temperature stability and crystalline nature of this bis-TBDMS-protected trans-vitamin D2 scaffold make it the preferred starting material for multi-step SAR programs investigating vitamin D receptor (VDR) ligands, where unprotected trans-vitamin D2 would degrade during extended synthetic sequences [1].

Application
Selection Property
Validation Focus
Continuous-flow cGMP synthesis of doxercalciferol API
Crystallization-driven purification, flow photoisomerization compatibility
Crude purity after photoreactor; isomeric ratio improvement without chromatography
Analytical method development and regulatory filing
Certified impurity reference standard with full COA
HPLC method validation, system suitability testing, impurity profiling
Structure-activity relationship (SAR) studies on vitamin D receptor ligands
Ambient-temperature stable, crystalline trans-vitamin D2 scaffold
Long-term storage without degradation; multi-step synthetic sequence compatibility
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